molecular formula C21H34N4O2 B240931 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile

2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No. B240931
M. Wt: 374.5 g/mol
InChI Key: MXVIYFUCYJQMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile, also known as BOC-3-OMe, is a novel compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile also inhibits the activity of various enzymes, including caspase-3 and COX-2. These inhibitory effects contribute to the anti-cancer, anti-inflammatory, and neuroprotective effects of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile.
Biochemical and Physiological Effects:
2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has also been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile in lab experiments is its high purity and yield. Additionally, 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile. One direction is to further investigate its potential as an anticancer agent and explore its effectiveness against different types of cancer. Another direction is to investigate its potential as an anti-inflammatory agent and explore its effectiveness in treating inflammatory diseases. Additionally, future research could focus on exploring the neuroprotective effects of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile and its potential in treating neurodegenerative diseases. Finally, future research could focus on improving the solubility of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile to make it more versatile in lab experiments.

Synthesis Methods

The synthesis of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile involves the reaction of 4-butylcyclohexanone with 3-(4-morpholinyl)propylamine in the presence of sodium ethoxide to form the intermediate product. The intermediate product is then reacted with 4-cyanophenyl isocyanate to yield the final product, 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile. The synthesis of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been optimized to produce high yields and purity.

Scientific Research Applications

2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has shown promising results in various scientific research applications. It has been shown to have potential as an anticancer agent, as it inhibits the proliferation of cancer cells by inducing apoptosis. Additionally, 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been shown to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has also been shown to have potential as a neuroprotective agent, as it protects against oxidative stress-induced neuronal damage.

properties

Product Name

2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile

Molecular Formula

C21H34N4O2

Molecular Weight

374.5 g/mol

IUPAC Name

2-(4-butylcyclohexyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H34N4O2/c1-2-3-5-17-6-8-18(9-7-17)20-24-19(16-22)21(27-20)23-10-4-11-25-12-14-26-15-13-25/h17-18,23H,2-15H2,1H3

InChI Key

MXVIYFUCYJQMEF-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C2=NC(=C(O2)NCCCN3CCOCC3)C#N

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=C(O2)NCCCN3CCOCC3)C#N

Origin of Product

United States

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